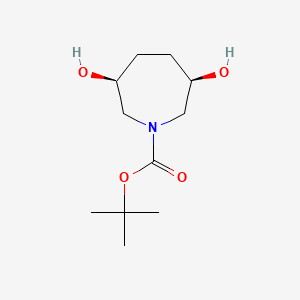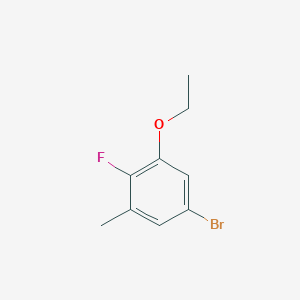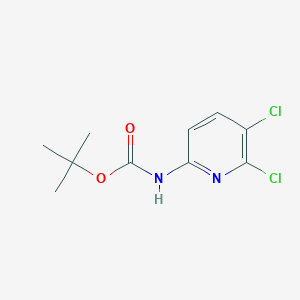
tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate (TBDC) is an organophosphorus (OP) compound that is widely used in scientific research. It has been studied for its potential applications in biochemical and physiological research, as well as for its potential ability to act as an insecticide. TBDC is a relatively new compound, and its mechanisms of action and effects on biochemical and physiological processes are still being studied.
Mécanisme D'action
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This inhibition of the enzyme’s activity can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, leading to changes in the levels of various biochemical compounds. It has also been found to affect the activity of certain hormones, leading to changes in physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also relatively non-toxic, making it safe to handle and use in experiments. However, this compound is not very soluble in organic solvents, making it difficult to use in certain experiments.
Orientations Futures
There are several possible future directions for research involving tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate. One possible direction is to investigate its potential as an insecticide. Another possible direction is to further study its effects on biochemical and physiological processes, such as its effects on hormone activity. Additionally, further research could be done to investigate its potential as a substrate for enzymes and as a ligand for proteins. Finally, further research could be done to investigate its potential as an inhibitor of enzymes.
Méthodes De Synthèse
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate can be synthesized using the method of nucleophilic substitution. In this method, a nucleophile (such as an amine) is added to a carbon atom of the tert-butyl group, and the chlorine atoms of the pyridyl group are replaced with the nucleophile. This reaction produces the desired product, this compound.
Applications De Recherche Scientifique
Tert-Butyl N-(5,6-dichloro-2-pyridyl)carbamate has been studied for its potential applications in biochemical and physiological research. It has been used as a substrate for enzymes, as a ligand for proteins, and as an inhibitor of enzymes. This compound has also been used to study the effects of OP compounds on biochemical and physiological processes.
Propriétés
IUPAC Name |
tert-butyl N-(5,6-dichloropyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVGSBWJGVRKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

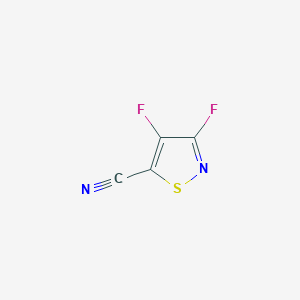
![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)
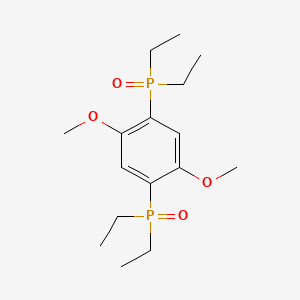


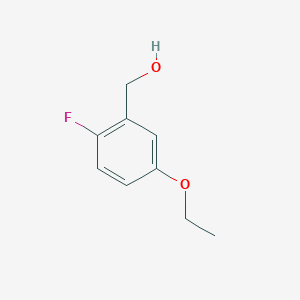
![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)


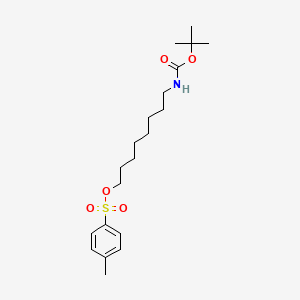
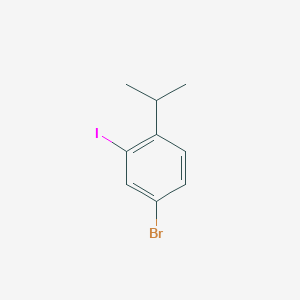
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)
